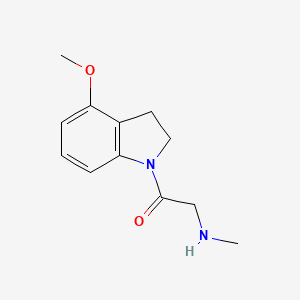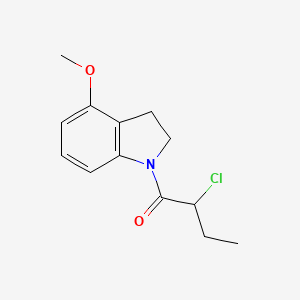![molecular formula C10H16ClNO2 B1477181 3-Chlor-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-on CAS No. 2092102-45-7](/img/structure/B1477181.png)
3-Chlor-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-on
Übersicht
Beschreibung
3-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one is a useful research compound. Its molecular formula is C10H16ClNO2 and its molecular weight is 217.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Spirocyclischen Verbindungen
Diese Verbindung ist eine Art spirocyclisches Oxetan, die in der medizinischen Chemie eine wertvolle strukturelle Alternative zum allgegenwärtigen Morpholin darstellt . Sie können zur Synthese anderer komplexer spirocyclischer Verbindungen verwendet werden .
Arzneimittelforschung
Spirocyclische Oxetane wie diese Verbindung wurden als wertvolle strukturelle Alternativen zum allgegenwärtigen Morpholin in der medizinischen Chemie vorgeschlagen . Sie können in Arzneimittelforschungsprojekten eingesetzt werden, insbesondere bei Projekten, die einen Substituenten erfordern, der höhere Bindungsaffinitäten zu bestimmten aktiven Zentren ermöglicht .
Enzym-Interaktionsstudien
Diese Verbindung könnte in Studien mit dem NAD(P)H:Chinon-Oxidoreduktase 1 (NQO1)-Enzym verwendet werden, das in Krebszelllinien überexprimiert wird . Die Oxetangruppe der Verbindung bietet die Wasserstoffbindungskapazität, die für eine effiziente Bindung an den His194-Rest von NQO1 erforderlich ist .
Antiviren- und Antiretrovirusforschung
Obwohl die Details nicht angegeben sind, ist diese Verbindung auf einer Website für chemische Standards unter „Andere Antivirale und Antiretrovirale“ aufgeführt . Dies deutet auf potenzielle Anwendungen in der Forschung von antiviralen und antiretroviralen Medikamenten hin.
Wirkmechanismus
Target of Action
The primary target of 3-Chloro-1-(2-oxa-7-azaspiro[3Spirocyclic oxetanes such as 2-oxa-7-azaspiro[35]nonane have been proposed as valuable structural alternatives to ubiquitous morpholine in medicinal chemistry . They have been used in drug discovery projects that demanded a substituent that enabled higher binding affinities to the NAD(P)H:quinone oxidoreductase 1 (NQO1) active site . NQO1 is an enzyme over-expressed in cancer cell lines .
Mode of Action
The specific interaction of 3-Chloro-1-(2-oxa-7-azaspiro[3This could potentially enable more efficient reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates .
Biochemical Pathways
The specific biochemical pathways affected by 3-Chloro-1-(2-oxa-7-azaspiro[3Given its potential interaction with nqo1, it might influence the pathways related to the enzymatic reduction of quinones .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 3-Chloro-1-(2-oxa-7-azaspiro[3The oxetane ring in the compound is known for its metabolic robustness in comparison to carbonyl alternatives , which might influence its bioavailability.
Result of Action
The molecular and cellular effects of 3-Chloro-1-(2-oxa-7-azaspiro[3Given its potential interaction with nqo1, it might influence the enzymatic reduction of quinones, potentially leading to changes at the molecular and cellular levels .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-Chloro-1-(2-oxa-7-azaspiro[3It’s worth noting that the compound should be stored in a dark place, sealed in dry, at 2-8°c , suggesting that light, moisture, and temperature might affect its stability.
Biochemische Analyse
Biochemical Properties
3-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme overexpressed in certain cancer cell lines . This interaction enhances the reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates, demonstrating its potential in cancer research.
Cellular Effects
The effects of 3-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with NQO1 can lead to changes in the redox state of cells, affecting cellular metabolism and potentially leading to apoptosis in cancer cells .
Molecular Mechanism
At the molecular level, 3-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one exerts its effects through specific binding interactions with biomolecules. It binds to the active site of NQO1, facilitating the reduction of quinone substrates. This binding interaction is crucial for its enzyme inhibition or activation properties, which can lead to changes in gene expression and cellular responses .
Dosage Effects in Animal Models
The effects of 3-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Understanding the threshold effects and the compound’s safety profile is essential for its potential application in therapeutic settings .
Transport and Distribution
The transport and distribution of 3-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, affecting its activity and function .
Subcellular Localization
3-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one exhibits specific subcellular localization, which is crucial for its activity. Targeting signals and post-translational modifications direct it to particular compartments or organelles, influencing its function and interactions with other biomolecules .
Eigenschaften
IUPAC Name |
3-chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO2/c11-4-1-9(13)12-5-2-10(3-6-12)7-14-8-10/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMICLGLPQTXJCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12COC2)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1477098.png)
![2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid](/img/structure/B1477100.png)
![2-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-ol](/img/structure/B1477101.png)
![2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1477102.png)
![1-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)-2-(methylamino)ethan-1-one](/img/structure/B1477104.png)
![2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)butan-1-one](/img/structure/B1477105.png)
![2-(Methylamino)-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one](/img/structure/B1477107.png)


![4-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-4-oxobutanoic acid](/img/structure/B1477112.png)
![2-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B1477113.png)
![6-Methoxy-3-prolyl-3-azabicyclo[3.1.1]heptane](/img/structure/B1477117.png)
![(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1477119.png)
![6-Methoxy-3-azabicyclo[3.1.1]heptan-3-amine](/img/structure/B1477120.png)
